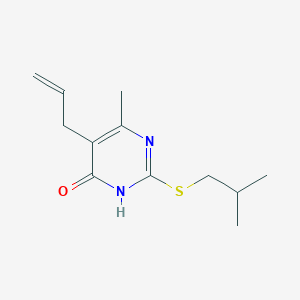![molecular formula C9H9N3OS2 B3725681 (2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B3725681.png)
(2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Übersicht
Beschreibung
(2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a hydrazone linkage to a methylthiophene moiety. This compound is of interest due to its potential biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one typically involves the condensation of 5-methylthiophene-2-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 70-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Batch reactors: For controlled reaction conditions
Continuous flow reactors: For efficient and scalable production
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenating agents like N-bromosuccinimide for bromination
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in coordination chemistry
Synthesis: Intermediate in the synthesis of more complex molecules
Biology
Antimicrobial: Potential antimicrobial properties against various pathogens
Antioxidant: Exhibits antioxidant activity in biological assays
Medicine
Drug Development: Investigated for potential use in developing new pharmaceuticals
Therapeutic Agents: Potential use as therapeutic agents for various diseases
Industry
Material Science: Used in the development of new materials with specific properties
Agriculture: Potential use in agrochemicals for pest control
Wirkmechanismus
The mechanism of action of (2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: Binding to active sites and inhibiting enzyme activity
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways
Reactive Oxygen Species (ROS) Scavenging: Neutralizing ROS to prevent cellular damage
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone core structures
Hydrazones: Compounds with hydrazone linkages to various aromatic or heterocyclic moieties
Uniqueness
Structural Features: Unique combination of thiazolidinone and methylthiophene moieties
Biological Activity: Distinct biological activities compared to other similar compounds
Synthetic Accessibility: Relatively straightforward synthesis compared to more complex analogs
Conclusion
(2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one is a versatile compound with significant potential in various fields of research. Its unique structure and diverse reactivity make it an attractive target for further study and application.
Eigenschaften
IUPAC Name |
(2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-6-2-3-7(15-6)4-10-12-9-11-8(13)5-14-9/h2-4H,5H2,1H3,(H,11,12,13)/b10-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGQQCYYJRJTBK-WMZJFQQLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NN=C2NC(=O)CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N\N=C\2/NC(=O)CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B3725600.png)

![2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-PYRIDYL)ACETAMIDE](/img/structure/B3725618.png)

![2-({[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3725628.png)
![2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-CYCLOHEXYLPROPANAMIDE](/img/structure/B3725635.png)
![8-[(2E)-2-[(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3725644.png)
![4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B3725654.png)
![1-(4-fluorophenyl)-6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B3725675.png)
![N-cyclohexyl-2-[4-hydroxy-1-(2-methylphenyl)-6-oxopyrimidin-2-yl]sulfanylacetamide](/img/structure/B3725694.png)

![2-[({2-[4-(2-Methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B3725704.png)
![3-[4-(dimethylamino)phenyl]acrylaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone](/img/structure/B3725709.png)
